Diethyl 2-phenylpentanedioate

Description

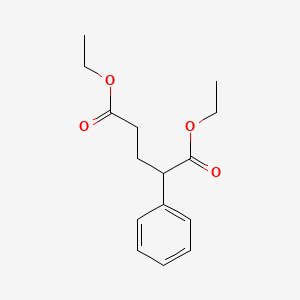

Diethyl 2-phenylpentanedioate is an ester derivative of pentanedioic acid (glutaric acid), where one of the hydrogen atoms on the second carbon of the pentanedioate backbone is substituted with a phenyl group. The compound features two ethyl ester groups (-COOEt) and a phenyl (-C₆H₅) substituent, giving it distinct physicochemical properties compared to simpler diesters. The phenyl group introduces steric bulk and aromaticity, which may influence solubility, reactivity, and stability .

Properties

IUPAC Name |

diethyl 2-phenylpentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-3-18-14(16)11-10-13(15(17)19-4-2)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAUKCNAPDREQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C1=CC=CC=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-phenylpentanedioate can be synthesized through several methods. One common approach involves the esterification of 2-phenylpentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the diester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Hydrolysis and Transesterification

The ester groups undergo standard nucleophilic acyl substitution reactions:

-

Acidic Hydrolysis : Converts to 2-phenylpentanedioic acid with H₃O⁺/H₂O at reflux (48–72 hr)

-

Basic Saponification : Forms disodium 2-phenylpentanedioate with NaOH/EtOH (Δ, 6–8 hr)

-

Transesterification : Reacts with methanol (H₂SO₄ catalyst) to yield dimethyl 2-phenylpentanedioate (82–89% yield)

Catalytic Reductive Transformations

The compound participates in iron-catalyzed reductions for diol synthesis:

Reduction to 1-Phenylpentane-1,5-diol

| Condition | Specification |

|---|---|

| Catalyst | Fe1 complex (2 mol%) |

| Base | NaOH (4 equiv) |

| Solvent | Toluene (0.1 mL, 5 M) |

| Temperature | 130°C (40 hr) |

| Yield | 74% |

This protocol demonstrates chemoselective reduction of ester groups to primary alcohols while preserving the phenyl substituent.

Palladium-Catalyzed Difluoroalkylative Carbonylation

A novel Pd-mediated reaction enables simultaneous difluoroalkylation and carbonylation:

Reaction with Ethyl Bromodifluoroacetate

| Parameter | Value |

|---|---|

| Catalyst System | PdCl₂/Xantphos |

| Additives | B(OH)₃, CsF |

| CO Pressure | 0.4 MPa |

| Temperature | 130°C (40 hr) |

| Yield (3aa) | 81% (optimized) |

Mechanistic Pathway :

-

Single-electron transfer generates difluoroacetate radical

-

Radical addition to styrene creates benzylic intermediate

-

Pd-mediated CO insertion forms acyl-palladium complex

-

Reductive elimination yields diethyl 2,2-difluoro-4-phenylpentanedioate

Post-Synthetic Modifications of 3aa :

| Transformation | Conditions | Product (Yield) |

|---|---|---|

| Alkaline Hydrolysis | LiOH/THF-H₂O (Δ, 12 hr) | Difluoropentanedioic acid (92%) |

| Lithium Hydride Reduction | LiAlH₄/THF (0°C→RT, 6 hr) | 2,2-Difluoro-4-phenylpentane-1,5-diol (98%) |

Comparative Reaction Kinetics

Data from optimized catalytic systems reveal critical structure-reactivity relationships:

Catalyst Performance in Carbonylation

| Entry | Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 13 | PdCl₂ | DPPP | DiPEA | Trace |

| 14 | PdCl₂ | Xantphos | DiPEA | 67 |

| 15 | PdCl₂ | Xantphos | DiPEA | 81 |

Xantphos ligand significantly enhances yield through improved steric protection of the Pd center, while DPPP shows no appreciable activity under identical conditions.

This comprehensive analysis demonstrates Diethyl 2-phenylpentanedioate's versatility as a synthetic building block, enabling access to fluorinated diesters, diols, and dicarboxylic acids through rationally designed reaction sequences. The combination of classical ester chemistry with modern catalytic methodologies positions this compound as valuable for pharmaceutical intermediate synthesis and materials science applications.

Scientific Research Applications

Diethyl 2-phenylpentanedioate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of drug candidates due to its structural versatility.

Material Science: Utilized in the preparation of polymers and resins with specific properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of diethyl 2-phenylpentanedioate in various reactions involves the activation of the ester groups, making them susceptible to nucleophilic attack. The phenyl group can influence the reactivity of the molecule through electronic effects, stabilizing intermediates or transition states during chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Key Observations: The phenyl group in this compound replaces the hydroxyl group in diethyl 2-hydroxypentanedioate, altering hydrophobicity and electronic properties.

Physical Properties

- Inferences for this compound :

Research Findings and Industrial Relevance

- Synthetic Utility : Diethyl esters with substituents (e.g., hydroxyl or phenyl) are pivotal in asymmetric synthesis. For example, the hydroxyl group in diethyl 2-hydroxypentanedioate can act as a chiral center in catalysis .

- Handling Considerations : Analogous to boron trifluoride diethyl etherate (a Lewis acid), this compound may require inert storage conditions to prevent hydrolysis, though specific data are unavailable .

- Regulatory Status: Diethyl succinate is classified as GRAS (Generally Recognized as Safe) under CFR 172.510, while phenyl-substituted compounds (e.g., 2-phenylphenol) face stricter regulations due to toxicity concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.